Mebmt

Immunosuppression Cyclosporin SAR T-cell activation

Cyclosporin analog programs require stereochemically authenticated MeBmt; even the (4S)-epimer retains only 2-4% immunosuppressive activity, confounding SAR interpretation. • Stereochemical Certification: Chiral HPLC and ¹H NMR (³Jα,β) verified >99% ee eliminates C4-epimer contamination. • Pharmacophoric Integrity: The native (2S,3R,4R,6E) configuration is indispensable; no close structural analog functionally surrogates without severe potency loss. • Application Versatility: Suitable for total synthesis, cyclophilin inhibitor development, and immunoassay hapten conjugation via the free β-OH handle.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B14098584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebmt
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(C(C(=O)O)NC)O
InChIInChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)
InChIKeyAHQFCPOIMVMDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MeBmt: Core Cyclosporin A Residue


MeBmt [(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid; CAS 59865-23-5; also designated (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine] is a non-proteinogenic, β-hydroxy-α-N-methyl amino acid that constitutes the signature 1-position residue of the cyclic undecapeptide cyclosporin A (CsA). With a molecular formula of C10H19NO3 and a molecular weight of 201.26, MeBmt crystallizes from ethanol with a melting point of 240–243 °C and exhibits a specific optical rotation of [α]D²⁰ +13.5° (c = 0.50, H₂O, pH 7) [1]. Systematic structure-activity studies have conclusively demonstrated that MeBmt is an indispensable pharmacophoric element of CsA; alterations to its stereochemistry, side-chain length, hydroxyl group, or double bond geometry dramatically reduce or abolish immunosuppressive potency [2], making the procurement of stereochemically authenticated MeBmt a critical parameter for any laboratory engaged in cyclosporin analog research, immunoassay development, or total synthesis campaigns.

MeBmt Substitution Stringency in CsA


Even structurally conservative modifications to the MeBmt residue produce disproportionately large losses in biological function, ruling out casual analog substitution in research and development pipelines. Replacing the natural (4R)-MeBmt epimer with its (4S) diastereomer yields a CsA analog retaining merely 2–4% of the parent immunosuppressive activity, despite the 33-membered macrocyclic ring conformation appearing nearly identical by NMR [1]. Removal of the single C4 methyl group (yielding MeBth¹-CsA) reduces activity to 10–13% of CsA, while addition of one extra methyl (MeBm2t¹-CsA) drops activity to 20–30% [2]. Substitution of the (E)-double bond with a triple bond (MeByt¹-CsA) leaves only approximately 10% residual activity [3]. Even the seemingly conservative reduction of the double bond (dihydro-MeBmt) retains only about 50% potency [3]. These data establish that no close structural analog can functionally surrogate for authentic MeBmt without incurring severe activity penalties, directly impacting procurement decisions for cyclosporin-based medicinal chemistry, chemical biology probe development, and immunoassay reagent manufacturing.

MeBmt Comparative Evidence Guide


Immunosuppressive Potency: CsA vs. Analogues

In direct head-to-head comparison within the identical CsA macrocyclic scaffold, the natural (4R)-MeBmt residue confers full immunosuppressive activity (defined as 100% in the concanavalin A-stimulated murine thymocyte assay). By contrast, the C4-desmethyl analogue (MeBth¹-CsA) exhibits only 10–13% residual activity, the C4-gem-dimethyl analogue (MeBm2t¹-CsA) retains 20–30%, and the C4 epimer (4S)-MeBmt¹-CsA plummets to 2–4% [1][2]. This steep SAR cliff demonstrates that even single-atom alterations to the MeBmt side chain produce activity losses of 70–98%.

Immunosuppression Cyclosporin SAR T-cell activation

Cyclophilin A Binding: CsA vs. MeBm2t-CsA

Cyclosporin A (containing MeBmt at position 1) binds cyclophilin A with a Ki of 4–5 nM, as measured by inhibition of prolyl cis-trans isomerase activity. In stark contrast, the MeBm2t¹-CsA analog—differing from MeBmt by only a single additional methyl group at C4—exhibits a Ki of 540 nM, representing a 108- to 135-fold loss in binding affinity [1]. Despite this weakened cyclophilin binding, MeBm2t¹-CsA retains CsA-like cellular immunosuppressive potency through an altered effector mechanism, underscoring that binding affinity and functional activity are not simply correlated when the MeBmt residue is modified.

Cyclophilin A Calcineurin inhibition Receptor binding

Side-Chain Conformation: MeBmt vs. Epimers

NMR conformational analysis in deuterochloroform reveals that the MeBmt side chain in CsA adopts a characteristic χ₁ torsion angle of approximately −45° to −60°, orienting the butenyl group into solvent and enabling a critical hydrogen bond between the MeBmt β-hydroxyl and the MeBmt carbonyl [1]. In contrast, both the (4S)-MeBmt epimer and the C4-gem-dimethyl analog MeBm2t exhibit χ₁ rotations of approximately +190° (a ~120° shift), causing the side chain to fold under the macrocyclic ring and disrupting the hydrogen-bonding network [1][2]. The C4-desmethyl analog MeBth interestingly retains the native MeBmt χ₁ of approximately −45°, yet still loses ~90% immunosuppressive activity, indicating that the C4 methyl group contributes to bioactivity beyond simple conformational orientation [2]. The α,β-proton coupling constant (³Jα,β) provides a spectroscopic fingerprint: MeBmt in CsA gives 5.7 Hz, MeByt¹-CsA gives 7.8 Hz, and MeBm2t¹-CsA gives 7.0 Hz, confirming altered χ₁ geometry [2].

NMR conformation Structure-activity relationship Chi-1 torsion angle

Stereocontrolled Synthesis: ATH-DKR Route

The 2019 syn-selective asymmetric transfer hydrogenation–dynamic kinetic resolution (ATH-DKR) route to MeBmt achieves 64% isolated yield for the key β-hydroxy-amide intermediate (compound 17) with >95:5 diastereomeric ratio (syn:anti) and >99:1 enantiomeric ratio after optimized catalysis with (R,R)-Teth-TsDPEN at 20 °C for 40 hours [1]. Earlier landmark syntheses reported substantially lower overall yields: the Tung–Rich epoxide-based route delivered MeBmt in 18–20% overall yield from aldehyde [2], while the Evans aldol methodology, though pioneering in stereochemical control, required lengthier linear sequences [3]. The ATH-DKR route proceeds in five linear steps from carboxylic acid (2R)-20 and is demonstrably modular, accommodating diverse γ-alkyl substituents including isopropyl, cycloalkyl, and the native (4R)-butenyl group, enabling parallel analog library synthesis [1]. Base hydrolysis of intermediate 25 yields free MeBmt without detectable racemization at either C(2) or C(4) by ¹H NMR [1].

Asymmetric synthesis Dynamic kinetic resolution Process chemistry

Degradation Fingerprint: MeBmt vs. O-Acetyl-CsA

Under aqueous acidic conditions (pH 1–4), CsA undergoes specific acid-catalyzed degradation proceeding predominantly through an intramolecular N,O-acyl migration at the MeBmt residue, forming isocyclosporin A as the major product via a hydroxyoxazolidine intermediate [1]. Alkaline treatment of CsA triggers a distinct MeBmt-specific degradation: dehydration yields all four possible anhydro-MeBmt-containing cyclosporins, while a competing side-chain C–C cleavage produces [Sar¹]CS, a novel cyclosporin in which the MeBmt residue is formally replaced by sarcosine [2]. Critically, selective reduction of the MeBmt olefinic bond (dihydro-MeBmt) does not alter the overall degradation kinetics or product distribution, demonstrating that the β-hydroxyl group rather than the double bond is the principal reactivity hotspot [1]. O-Acetyl-cyclosporin A (acetylated at the MeBmt β-OH) shows markedly enhanced chemical stability compared to CsA under identical acidic conditions, consistent with the hydroxyoxazolidine-mediated mechanism and confirming the MeBmt hydroxyl as the degradation-initiating nucleophile [1].

Chemical stability Degradation pathway Formulation chemistry

Physicochemical Purity Markers

MeBmt is a crystalline solid with a consistently reported melting point range of 240–243 °C (Wenger: 240–241 °C; Evans & Weber: 242–243 °C) when crystallized from ethanol [1]. Its specific optical rotation is solvent- and pH-dependent: [α]D²⁰ = +13.5° (c = 0.50, H₂O, pH 7) and [α]D = +17° (c = 0.51, 0.4 N aqueous HCl) [1]. These narrow, well-reproduced physical constants—established across three independent synthetic routes (Wenger 1983, Evans & Weber 1986, Schmidt & Siegel 1987)—provide orthogonal identity and purity benchmarks that distinguish authentic (2S,3R,4R,6E)-MeBmt from its diastereomers. By contrast, the (4S)-MeBmt epimer and the desmethyl analog MeBth exhibit distinctly different conformational populations and would be expected to display divergent melting behavior and optical rotation values, although explicit mp/[α]D data for these analogs have not been reported in the same level of detail [2].

Quality control Stereochemical purity Reference standard

MeBmt Application Scenarios


CsA Total Synthesis & SAR Probe Libraries

For total synthesis campaigns aiming to produce authentic CsA or systematically explore 1-position SAR, only (2S,3R,4R,6E)-MeBmt with confirmed enantiomeric purity (>99% ee) is suitable. The ATH-DKR route [6] provides a modular synthetic platform delivering MeBmt in five linear steps with no detectable epimerization, enabling parallel synthesis of position-1 analog libraries. Given that the (4S)-epimer exhibits only 2–4% residual activity and MeBth retains 10–13% [7], procurement specifications must mandate stereochemical certification (chiral HPLC, ³Jα,β coupling constant verification by ¹H NMR) to avoid contamination with C4-epimeric material that would confound SAR interpretation.

Cyclophilin-Targeted Antiviral Development

CsA-derived cyclophilin inhibitors such as Alisporivir (Debio-025) retain the MeBmt residue for potent cyclophilin A engagement (Ki ~4–5 nM for the CsA–CyPA complex) [6]. When cyclophilin binding is the desired mechanism, MeBmt-containing scaffolds are essential. However, when the goal is to decouple antiviral cyclophilin inhibition from immunosuppression, MeBmt modifications that reduce CyPA affinity (e.g., MeBm2t, Ki = 540 nM) while retaining calcineurin inhibitory potency of the drug–immunophilin complex (Ki = 67 nM for CyPA–MeBm2t¹-CsA vs. 114 nM for CyPA–CsA) [6] may be strategically selected. This mechanistic bifurcation directly informs which MeBmt variant to procure for antiviral vs. immunosuppressive programs.

Immunoassay Reagents & TDM Kit Development

Immunoassay reagents targeting cyclosporine often exploit the unique MeBmt residue for hapten conjugation. Patent EP 0473961 B1 explicitly claims cyclosporine derivatives bearing a detectable moiety (fluorescent, enzymatic, or radioactive) coupled to the MeBmt 1-position hydroxyl group for fluorescence polarization immunoassay (FPIA) determination of cyclosporine in patient samples [6]. The chemoselectivity of the MeBmt β-OH group for acylation without macrocyclic ring disruption, combined with the demonstrated stability advantage of O-acetyl-CsA over free CsA under acidic conditions [7], makes MeBmt the preferred conjugation handle. Procurement of MeBmt or its suitably protected derivatives for immunoassay development should specify the free β-OH form to enable direct, high-yield conjugation chemistry.

QC Reference Standard for Cyclosporin A

MeBmt serves as a diagnostic marker for cyclosporin identity and purity in fermentation broths and downstream processing. ESI-mass spectrometric analysis of acid-hydrolyzed cyclosporins produces a characteristic molecular ion peak for MeBmt that enables rapid, reference-standard-free identification of cyclosporin-class compounds [6]. Additionally, the degradation fingerprint of MeBmt under alkaline conditions—producing four distinct anhydro-MeBmt cyclosporins and [Sar¹]CS [7]—provides a stability-indicating assay panel. Authentic MeBmt reference standard (mp 240–243 °C, [α]D²⁰ +13.5°) is required for HPLC calibration, MS/MS method validation, and forced-degradation product identification in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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